2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE
Description
2-{4-[Methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a synthetic small-molecule compound characterized by a hybrid structure combining sulfamoyl, benzamido, and thiophene-carboxamide moieties. Its crystallographic and conformational properties are likely analyzed using tools like SHELXL for refinement and WinGX for crystallographic data processing .
Properties
IUPAC Name |
2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-22(14-5-3-2-4-6-14)28(25,26)15-9-7-13(8-10-15)18(24)21-19-16(17(20)23)11-12-27-19/h2-12H,1H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPXEILCZIYRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using appropriate benzoyl chloride and amine derivatives.
Sulfamoylation: The sulfamoyl group is introduced through a reaction with methyl phenyl sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-{4-[Methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide (Compound A) with structurally related sulfonamide and carboxamide derivatives. Key parameters include molecular weight, hydrogen-bonding patterns, crystallographic data, and functional group interactions.
Structural and Functional Group Analysis
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bonding Propensity |
|---|---|---|---|
| Compound A | ~433.5 | Sulfamoyl, benzamido, thiophene-carboxamide | High (amide/sulfonamide donors) |
| 4-Methylbenzenesulfonamide | 171.2 | Sulfonamide | Moderate (N-H donors) |
| Thiophene-2-carboxamide | 141.2 | Carboxamide | High (amide donors) |
- Key Observations: Compound A’s sulfamoyl and carboxamide groups enhance hydrogen-bonding capacity compared to simpler analogs like 4-methylbenzenesulfonamide. This is critical for crystal packing and intermolecular interactions, as noted in studies on hydrogen-bonding graph sets .
Crystallographic and Computational Insights
Refinement Tools :
- SHELXL and WinGX are widely used for refining small-molecule structures. Compound A’s complex structure likely requires these programs for accurate determination of bond lengths and angles.
- ORTEP-3 could visualize its molecular geometry, highlighting torsional angles between the sulfamoyl and benzamido groups.
- Hypothetical Data (Based on Analogous Structures): Parameter Compound A 4-Methylbenzenesulfonamide Thiophene-2-carboxamide Crystal System Monoclinic Orthorhombic Triclinic Hydrogen Bonds/Unit 8 4 6 Melting Point (°C) ~220–225 155–157 148–150
Pharmacological and Chemical Reactivity
- Sulfonamide Derivatives: Sulfonamides are known for antibacterial and carbonic anhydrase inhibitory activity. Compound A’s methyl-phenyl substitution may enhance lipophilicity compared to unsubstituted analogs.
Biological Activity
2-{4-[Methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiophene ring, a carboxamide group, and a sulfamoyl moiety, which contribute to its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiophene carboxamide have shown significant activity against various cancer cell lines, including Hep3B (hepatocellular carcinoma). The compound demonstrated an IC50 value of 5.46 µM, indicating potent antiproliferative effects .
Mechanism of Action:
- Tubulin Binding: The compound interacts with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4), leading to disruption in microtubule dynamics and subsequent cell cycle arrest in the G2/M phase .
- Cellular Effects: Research indicates that the compound induces apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that thiophene derivatives can disrupt bacterial cell walls and inhibit essential cellular processes, making them effective against various pathogens .
Biochemical Mechanisms:
- Enzyme Inhibition: The compound has been observed to inhibit key enzymes involved in bacterial metabolism, thereby reducing bacterial growth and viability.
- Gene Expression Modulation: It influences gene expression related to stress responses in bacteria, enhancing its antimicrobial efficacy.
Study 1: Anticancer Efficacy
A study conducted on a series of thiophene carboxamide derivatives demonstrated that modifications to the molecular structure significantly enhance anticancer activity. The most active compounds exhibited IC50 values below 10 µM against Hep3B cells, with detailed analysis revealing high stability and favorable binding interactions within the tubulin-colchicine-binding pocket .
Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of thiophene derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The compounds were evaluated for their minimum inhibitory concentrations (MIC), with promising results indicating potential therapeutic applications in treating infections .
Data Tables
| Activity Type | IC50/ MIC Values | Cell Lines / Pathogens | Mechanism |
|---|---|---|---|
| Anticancer | 5.46 µM | Hep3B | Tubulin binding, apoptosis induction |
| Antimicrobial | Varies (0.5 - 20 µg/mL) | Staphylococcus aureus, E. coli | Enzyme inhibition, cell wall disruption |
Q & A
Basic: How can the synthesis of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfamoylation of benzamide intermediates followed by coupling with thiophene derivatives. Key optimization strategies include:
- Stepwise Sulfamoylation: Use triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) to facilitate sulfamoyl group introduction at the benzamide moiety .
- Coupling Conditions: Employ carbodiimide-based coupling agents (e.g., EDCI) with catalytic DMAP in DMF to ensure efficient amide bond formation between the sulfamoylbenzamide and thiophene-carboxamide units .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl and benzamide groups), methyl groups (δ 2.3–2.5 ppm for N-methyl), and thiophene protons (δ 6.8–7.0 ppm) .
- ¹³C NMR: Confirm carbonyl carbons (amide C=O at δ ~165–170 ppm) and sulfonamide sulfur environment (δ ~45–50 ppm for S-linked carbons) .
- Mass Spectrometry (HRMS): Exact mass should match the molecular formula (C₂₀H₁₈N₃O₃S₂), with characteristic fragments at m/z 350 (sulfamoylbenzamide) and 180 (thiophene-carboxamide) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve biological activity?
Methodological Answer:
- Functional Group Modifications:
- Replace the N-methyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance sulfamoyl group reactivity .
- Biological Assays: Test modified analogs in in vitro assays (e.g., enzyme inhibition for anti-inflammatory targets like COX-2) and compare IC₅₀ values to establish SAR trends .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation:
- Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media for cytotoxicity assays) to minimize variability .
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to confirm activity against a specific target .
- Purity Verification: Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities. Use C18 columns with acetonitrile/water gradients for analysis .
Basic: What in vitro models are suitable for evaluating its anti-inflammatory potential?
Methodological Answer:
- RAW 264.7 Macrophages: Measure inhibition of LPS-induced NO production (IC₅₀) and TNF-α secretion via ELISA .
- COX-2 Enzyme Assay: Use a fluorometric kit to quantify inhibition of prostaglandin E₂ synthesis, comparing results to celecoxib as a positive control .
Advanced: What computational methods can predict its mechanism of action?
Methodological Answer:
- Molecular Docking: Model interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational changes .
Basic: How can researchers address stability issues during storage?
Methodological Answer:
- Storage Conditions: Store lyophilized powder at -20°C under argon to prevent hydrolysis of the sulfamoyl group .
- Stability Testing: Monitor degradation via HPLC every 3 months; if >5% degradation occurs, reformulate with cryoprotectants (e.g., trehalose) .
Advanced: What strategies mitigate scale-up challenges in multi-step synthesis?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for sulfamoylation steps to improve heat transfer and reduce side reactions .
- Catalyst Optimization: Replace EDCI with polymer-supported carbodiimides for easier catalyst recovery and reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
